molecular formula C18H19N B1590110 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine CAS No. 230615-48-2

3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine

Cat. No. B1590110
CAS RN: 230615-48-2
M. Wt: 249.3 g/mol
InChI Key: TWQZMFJJYHNANK-UHFFFAOYSA-N
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Description

“3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine” is a chemical compound with the CAS Number: 230615-48-2 . It has a molecular weight of 249.36 . The IUPAC name for this compound is (1R,5S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine .


Molecular Structure Analysis

The InChI code for “3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine” is 1S/C18H19N/c1-2-6-14(7-3-1)11-19-12-15-10-16(13-19)18-9-5-4-8-17(15)18/h1-9,15-16H,10-13H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Pharmaceutical Intermediates

This compound is used as an intermediate in the pharmaceutical industry . It is used in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Preparation of Varenicline

The compound is used in the preparation of Varenicline , a medication used to treat nicotine addiction. Varenicline is a nicotinic α4β2 acetylcholine receptor partial agonist, and this compound plays a crucial role in its synthesis.

Nicotinic Acetylcholine Receptor Agonist

The compound has been found to possess activity as an agonist at nicotinic acetylcholine receptors . This makes it potentially useful in the treatment of conditions related to these receptors, such as Alzheimer’s disease and other neurodegenerative disorders.

Potential Opioid Analgesic

Originally, this compound was researched as a potential opioid analgesic . However, it was found to be inactive in this assay and relatively toxic to mice .

Research in Smoking Cessation

Given its role in the synthesis of Varenicline, this compound indirectly aids in smoking cessation . Varenicline is a widely used drug to help people quit smoking, and the synthesis of this drug wouldn’t be possible without this compound.

Designer Drug

There have been claims that this compound has been sold as a designer drug under the name A3A . However, the reported effects of the product sold under this name do not seem to bear any resemblance to the known pharmacology of the genuine compound .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

10-benzyl-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-2-6-14(7-3-1)11-19-12-15-10-16(13-19)18-9-5-4-8-17(15)18/h1-9,15-16H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQZMFJJYHNANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC=C23)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476458
Record name 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine

CAS RN

230615-48-2
Record name 3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stream of ozone was bubbled through a solution of 4.00 g of benzonorbornadiene (1,4-dihydro-1,4-methanonaphthalene) (28.1 mmol, 1.0 equivalent) in 80 mL of methanol at −78° C. Once the solution developed a blue color, ozone generation was stopped after another few minutes and then oxygen was bubbled through for five minutes to dispel the blue color. Then the solution was purged with nitrogen for 20 to 40 minutes to deoxygenate the solution. To the cold solution was added 0.199 g of 5% platinum on carbon, 55% wet by weight, (.0281 mmol, 0.001 equivalent). The system was passivated with hydrogen, pressurized to 40 psi of hydrogen, and gradually warmed to room temperature. Once the ozonide was reduced completely (within 45-60 minutes), an additional 0.798 g of 5% platinum on carbon (0.112 mmol, 0.004 equivalent) was added to the reaction mixture at 0° C., followed by 3.07 mL of benzylamine (28.1 mmol, 1.0 equivalent) and 0.561 mL of 96% formic acid (14.0 mmol, 0.50 equivalent). The system was repressurized to 50 psi of hydrogen and allowed to warm to room temperature. After 4 hours, the reaction mixture was removed from the reactor and filtered through a pad of Celite, washing with 20 mL of methanol. This reaction mixture was used in the next step (Example 59B), but isolation of the intermediate was carried out as follows: the filtrate was concentrated in vacuo and partitioned between 40 mL of methylene chloride and 30 mL of a saturated aqueous solution of sodium carbonate; the aqueous layer was extracted with another 30 mL of methylene chloride; the combined organic layers were dried over anhydrous sodium sulfate and concentrated; the residue was dissolved in 10 mL of 9:1 hexane/ethyl acetate and passed through a plug of silica gel; and after concentrating the filtrate, the title compound was obtained as an oil (3.34 g, 48%): 1H NMR (400 MHz, CD3OD): δ 7.22-7.19 (m, 7H), 6.93 (d, J=8.0 Hz, 2H), 3.52 (s, 2H), 3.13-3.11 (m, 2H), 2.85 (d, J=9.5 Hz, 2H), 2.47 (d, J=9.5 Hz, 2H), 2,32-2,29 (m, 1H), 1.71 (d, J=10.0 Hz, 1H).
Name
Quantity
0 (± 1) mol
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4 g
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reactant
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80 mL
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0 (± 1) mol
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reactant
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3.07 mL
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0.561 mL
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0 (± 1) mol
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0.798 g
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Yield
48%

Synthesis routes and methods II

Procedure details

1,2,3,4-Tetrahydro-1,4-methano-naphthalene-2,3-diol (40 g, 227.3 mmol) was stirred in H2O (1050 mL) and 1,2-dichloroethane (DCE) (420 mL) in a 2 L round bottom flask under nitrogen with cool water bath (10° C.). To this sodium periodate (NalO4) (51 g, 239 mmol) and triethylbenzyl ammonium chloride (Et3BnNCl) (50 mg) were added. The resulting mixture was stirred for 1 hour (slight initial exotherm), then the layers were separated and the aqueous layer was extracted with DCE (200 mL). The organic layer was washed with H2O (4×200 mL, or until no reaction to starch iodide is observed in the aqueous wash) then dried through a cotton plug. To this was added benzyl amine (25.5 g, 238.6 mmol) and the mixture was stirred for 2 minutes then immediately transferred into the sodium triacetoxyborohydride NaHB(OAc)3/DCE (see below) over 10 minutes.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
1050 mL
Type
solvent
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Quantity
420 mL
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51 g
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reactant
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Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
25.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
sodium triacetoxyborohydride NaHB(OAc)3 DCE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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